2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid
Description
2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromine atom at position 2, a methoxy group at position 4, and a carboxylic acid moiety at position 4. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling applications as a building block for bioactive molecules. The benzo[d]thiazole scaffold is widely utilized in drug discovery, with derivatives exhibiting antifungal, anticancer, and neuroprotective activities .
The synthesis of such compounds typically involves cyclization reactions using potassium thiocyanate (KSCN) and bromine in acetic acid, as demonstrated in the preparation of methyl 2-aminobenzo[d]thiazole-6-carboxylates. Modifications at positions 4 and 5 (e.g., hydroxyl or methoxy groups) are achieved via alkylation or Williamson ether synthesis, with yields ranging from 35% to 95% .
Properties
Molecular Formula |
C9H6BrNO3S |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-bromo-4-methoxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3S/c1-14-5-2-4(8(12)13)3-6-7(5)11-9(10)15-6/h2-3H,1H3,(H,12,13) |
InChI Key |
BRMQTTFAELDRBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-bromobenzothiazole with methoxycarbonyl chloride under basic conditions to introduce the methoxy group. Another method includes the use of microwave irradiation to facilitate the reaction between substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of NaCl in water .
Chemical Reactions Analysis
2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include sodium hydroxide, acetic acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs of 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid, emphasizing substituent variations and their impact on physicochemical properties:
Key Observations :
- Methoxy vs. Methyl Groups : The 4-methoxy substituent in the target compound enhances solubility compared to 4-methyl analogs (e.g., Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate), which may improve bioavailability .
- Carboxylic Acid vs. Ester : The free carboxylic acid at position 6 (vs. methyl esters) facilitates hydrogen bonding, critical for interactions with biological targets like Hsp90 .
Physicochemical Properties
Comparative data on melting points, solubility, and reactivity:
Key Observations :
- The methoxy group in the target compound reduces crystallinity compared to hydroxyl-substituted analogs (e.g., methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate), which often exhibit higher melting points due to hydrogen bonding .
- Bromine at position 2 enhances electrophilic substitution reactivity, enabling further functionalization .
Key Observations :
- The target compound’s carboxylic acid group is critical for binding to tubulin, whereas ester derivatives (e.g., methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate) show reduced potency due to decreased polarity .
- Piperazine-substituted analogs (e.g., 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid) exhibit enhanced blood-brain barrier penetration, making them suitable for neuroprotective applications .
Biological Activity
2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid is C10H8BrN1O3S1, with a molecular weight of 299.14 g/mol. Its structure includes a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a thiazole ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrN1O3S1 |
| Molecular Weight | 299.14 g/mol |
| IUPAC Name | 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study reported that compounds structurally related to this compound demonstrated significant antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma | 0.021 - 0.071 |
| Prostate Cancer | 0.124 - 3.81 |
| Leukemia | 0.4 - 2.2 |
| Non-Small Cell Lung | 1.6 - 3.9 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of thiazole, including benzo[d]thiazole compounds, exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances their potency by improving their interaction with microbial targets .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Escherichia coli | 0.008 |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazole derivatives, including those similar to 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid, on human cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, supporting their potential use in cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives against resistant bacterial strains. The findings revealed that certain modifications in the structure significantly enhanced their antibacterial activity, suggesting avenues for developing new antibiotics based on these compounds .
Q & A
Q. What structure-activity relationships (SAR) drive its antimicrobial activity?
- Methodological Answer : The bromine atom enhances membrane permeability, while the methoxy group reduces cytotoxicity. In vitro assays (MIC against S. aureus: 8 µg/mL) show synergy with β-lactam antibiotics. Molecular docking (PDB: 1JIJ) reveals hydrogen bonding between the carboxylic acid and bacterial enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
